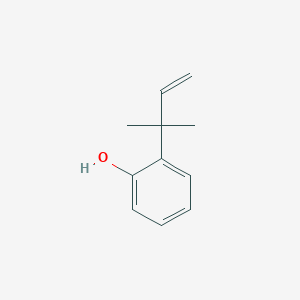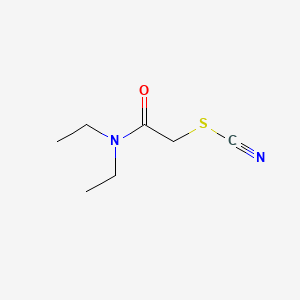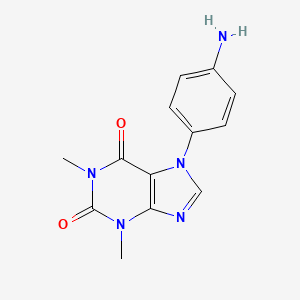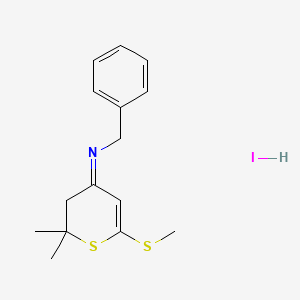![molecular formula C7H11IO5S B13991639 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane CAS No. 67890-25-9](/img/structure/B13991639.png)
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane is a complex organic compound known for its unique bicyclic structure. This compound features an iodine atom, a methylsulfonyloxy group, and a dioxabicyclo octane framework. It is often used in various chemical reactions due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane typically involves multiple steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core through a Diels-Alder reaction.
Introduction of the iodine atom: The iodine atom is introduced via an iodination reaction using iodine and a suitable oxidizing agent.
Addition of the methylsulfonyloxy group: The methylsulfonyloxy group is added through a sulfonation reaction using methylsulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane undergoes various types of chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups.
Reduction reactions: The iodine atom can be reduced to form a hydrogen atom.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation reactions: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products
Substitution reactions: Products include azides, nitriles, and thiols.
Oxidation reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction reactions: The major product is the corresponding hydrocarbon.
Scientific Research Applications
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane involves its reactivity with various nucleophiles and electrophiles. The iodine atom and the methylsulfonyloxy group are key functional groups that participate in these reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane: Unique due to its specific functional groups and bicyclic structure.
2-Bromo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane: Similar structure but with a bromine atom instead of iodine.
2-Chloro-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom makes the compound more reactive in substitution reactions and provides unique opportunities for further functionalization.
Properties
CAS No. |
67890-25-9 |
|---|---|
Molecular Formula |
C7H11IO5S |
Molecular Weight |
334.13 g/mol |
IUPAC Name |
(6-iodo-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate |
InChI |
InChI=1S/C7H11IO5S/c1-14(9,10)13-5-3-12-6-4(8)2-11-7(5)6/h4-7H,2-3H2,1H3 |
InChI Key |
UTYFOFZRAKHNAP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1COC2C1OCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)

![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)




![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)

![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)


